molecular formula C8H10O2 B1214731 2,5-Dimethylresorcinol CAS No. 488-87-9

2,5-Dimethylresorcinol

Cat. No. B1214731
CAS RN: 488-87-9
M. Wt: 138.16 g/mol
InChI Key: GHVHDYYKJYXFGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,5-dimethylresorcinol often involves complex chemical reactions. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine by Grivsky et al. (1980) demonstrates the general applicability of preparing 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines, which shares a synthesis pathway that could be relevant to 2,5-dimethylresorcinol derivatives (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Molecular Structure Analysis

The molecular structure of related compounds can offer insights into the structure of 2,5-dimethylresorcinol. For instance, the study on dimethyl 2,2'-bithiophenedicarboxylates by Pomerantz et al. (2002) revealed the solid-state structures and provided valuable information on the planar and non-planar conformations of molecules, which could be analogous to the structural characteristics of 2,5-dimethylresorcinol (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Chemical Reactions and Properties

Chemical reactions involving 2,5-dimethylresorcinol derivatives can be complex. The work of Satyanarayana and Sivakumar (2011) on the ultrasound-assisted synthesis of 2,5-dimethyl-N-substituted pyrroles highlights the versatility of reactions that can be applied to similar compounds, offering insights into the chemical reactivity and potential synthetic routes for 2,5-dimethylresorcinol (Satyanarayana & Sivakumar, 2011).

Physical Properties Analysis

The physical properties of compounds closely related to 2,5-dimethylresorcinol can provide a foundation for understanding its behavior. For example, the combustion chemistry study of 2,5-dimethylhexane by Sarathy et al. (2014) offers detailed insights into the oxidation behavior under various conditions, which could be extrapolated to understand the physical properties of 2,5-dimethylresorcinol (Sarathy, Javed, Karsenty, Heufer, Wang, Park, Elwardany, Farooq, Westbrook, Pitz, Oehlschlaeger, Dayma, Curran, & Dagaut, 2014).

Chemical Properties Analysis

Understanding the chemical properties of 2,5-dimethylresorcinol requires examining its reactivity and interactions. The study on the reaction of resorcinol with mesityl oxide by Tripathi, Khan, and Taneja (2003) illustrates a synthesis pathway that could shed light on the chemical properties and reactivity of 2,5-dimethylresorcinol by demonstrating the condensation reactions and the formation of complex structures (Tripathi, Khan, & Taneja, 2003).

Scientific Research Applications

  • Chemical Synthesis 2,5-Dimethylresorcinol is used in chemical synthesis . The specific procedures and outcomes would depend on the particular synthesis process.

  • High-Performance Liquid Chromatography (HPLC) This compound has been used in separation applications on HPLC columns . In this context, 2,5-Dimethylresorcinol can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

  • Lipid Oxidation Scavenging There’s a study that investigated the reaction between 2-methylresorcinol and 2-alkenals to study the scavenging ability of m-diphenols for the 2-alkenals formed during lipid oxidation . While this study specifically used 2-methylresorcinol, it’s possible that 2,5-Dimethylresorcinol could have similar applications due to its structural similarity.

Safety And Hazards

2,5-Dimethylresorcinol is toxic if swallowed and causes severe skin burns and eye damage. It may cause an allergic skin reaction and is very toxic to aquatic life . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2,5-dimethylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVHDYYKJYXFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197610
Record name 2,5-Dimethylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylresorcinol

CAS RN

488-87-9
Record name 2,5-Dimethylresorcin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylresorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,5-DIMETHYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
FJ Hidalgo, R Zamora - Food chemistry, 2014 - Elsevier
The reaction between m-diphenols (resorcinol, 2-methylresorcinol, 2,5-dimethylresorcinol, 3-methylphenol, orcinol, and phloroglucinol) and 2-alkenals (2-pentenal and 2-octenal) was …
Number of citations: 32 www.sciencedirect.com
B Speedisk - Oil Shale, 2000 - books.google.com
Solid-phase disk extraction of resorcinol-series phenols, the main components of oil-shale-originated phenolic pollution, is described by bed depthservice volume model. The effect of …
Number of citations: 2 books.google.com
R Zamora, E Alcon, FJ Hidalgo - Food chemistry, 2023 - Elsevier
The reactions between malondialdehyde and 2,5-dimethylresorcinol, orcinol, olivetol, and alkylresocinols were studied in an attempt to investigate both if this lipid oxidation product is …
Number of citations: 2 www.sciencedirect.com
T Goto, H Abe - Macromolecular Chemistry and Physics, 2022 - Wiley Online Library
Recently biobased plastics draw attention as eco‐friendly materials, and it is important to study the effects of substituents, which are popularly found in natural products, on the …
Number of citations: 1 onlinelibrary.wiley.com
FJ Hidalgo, I Aguilar, R Zamora - Journal of agricultural and food …, 2017 - ACS Publications
The reaction among flavor-relevant saturated aldehydes (propanal, 2-methylpropanal, butanal, 2-methylbutanal, 3-methylbutanal, pentanal, hexanal, and glyoxal) and phenolic …
Number of citations: 38 pubs.acs.org
A Kahru, L Pollumaa, R Reiman… - Environmental …, 2000 - Wiley Online Library
The toxicity of eight phenolic compounds characteristic to the oil–shale industry wastewaters was analyzed using a battery of seven microbiotests with species representing different …
Number of citations: 75 onlinelibrary.wiley.com
P Christjanson, K Siimer, A Suurpere - Oil Shale, 1996 - kirj.ee
The co-condensation between resorcinols, including the most typical components of oil shale alkylresorcinols (5-methylresorcinol, 2, 5-dimethylresorcinol), and methylol-N, N-…
Number of citations: 2 kirj.ee
P Christjanson, A Köösel, K Siimer… - … Engineering & Science, 1997 - Wiley Online Library
A proton magnetic nuclear resonance study was performed on co‐condensation reactions of resorcinol, 5‐methylresorcinol and 2,5‐dimethylresorcinol with methylol compounds, …
I Johannes, LTK Kuusk - Oil Shale, 2000 - books.google.com
A new test method for nitrite as nitrosoalkylresorcinolate is proposed. The method is based on the especially easy nitrosation of alkylresorcinoh (R) with nitrous acid formed from nitrite in …
Number of citations: 8 books.google.com
A Leedjärv, A Ivask, M Virta, A Kahru - Chemosphere, 2006 - Elsevier
A whole-cell recombinant bacterial sensor for the detection of phenolic compounds was constructed and used for the analysis of bioavailable phenols in natural samples. The sensor …
Number of citations: 85 www.sciencedirect.com

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